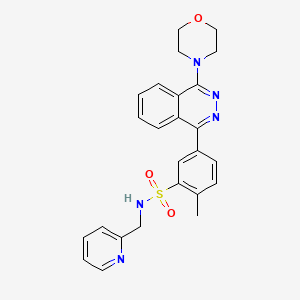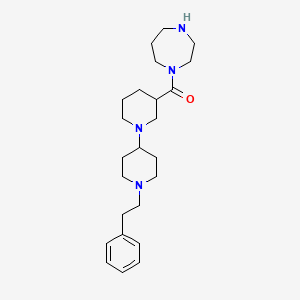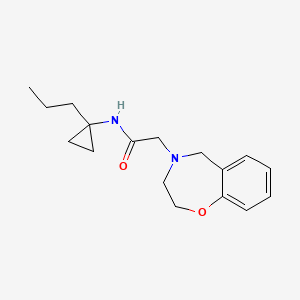![molecular formula C17H12FN3S B5396415 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, also known as THPP, is a novel pyrazolopyrimidine derivative that has shown promising results in scientific research applications. THPP is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
作用機序
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to selectively inhibit CDK2 and CDK9, which are key regulators of cell cycle progression and transcription, respectively.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been shown to inhibit the growth of neuroblastoma cells and reduce the production of amyloid-beta peptides in Alzheimer's disease models. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is its potent CDK inhibitory activity, which makes it a promising candidate for the development of anticancer drugs. However, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and potential side effects.
将来の方向性
There are several potential future directions for 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine research. One area of interest is the development of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine derivatives with improved solubility and bioavailability. Another area of interest is the study of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in combination with other anticancer drugs to enhance its effectiveness. In addition, further studies are needed to determine the safety and efficacy of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in vivo, which will be critical for its potential use in clinical settings.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a novel pyrazolopyrimidine derivative that has shown promising results in scientific research applications. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has potent CDK inhibitory activity and has been studied as a potential anticancer agent and treatment for neurodegenerative diseases. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments, and there are several potential future directions for 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine research. Overall, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine represents a promising candidate for the development of new therapies for cancer and other diseases.
合成法
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with 2-aminopyrazole. The resulting intermediate is then reacted with 4-fluoroaniline and methyl iodide to yield 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. The overall yield of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is approximately 20%.
科学的研究の応用
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been studied extensively in scientific research applications due to its potent CDK inhibitory activity. CDKs are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies as a potential anticancer agent. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSUZMPRACQAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)

![methyl {1-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5396409.png)
![N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide](/img/structure/B5396418.png)

![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)